molecular formula C7H5F3IN B2591505 3-Iodo-4-(trifluoromethyl)aniline CAS No. 1261622-18-7

3-Iodo-4-(trifluoromethyl)aniline

Cat. No.: B2591505
CAS No.: 1261622-18-7
M. Wt: 287.024
InChI Key: PYSOXGITBVGUIG-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₇H₅F₃IN and an average molecular weight of 287.02 g/mol . The compound features an iodine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the aniline ring. This structural arrangement imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions where iodine serves as a leaving group.

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOXGITBVGUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261622-18-7
Record name 3-iodo-4-(trifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)aniline typically involves the introduction of the iodine and trifluoromethyl groups onto an aniline ring. One common method is the iodination of 4-(trifluoromethyl)aniline using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative .

Scientific Research Applications

Chemistry

3-Iodo-4-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. It is utilized in:

  • Nucleophilic Substitution Reactions : The iodine atom can be substituted with various nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura and Stille reactions to create carbon-carbon bonds, which are essential for developing complex organic frameworks.

Biology

In biological research, this compound is explored for its potential as a:

  • Pharmaceutical Intermediate : It aids in synthesizing drugs targeting various diseases, particularly those affecting neurological pathways due to its lipophilicity and ability to cross biological membranes .
  • Biochemical Probe : Used to study molecular interactions within biological systems, providing insights into drug design and development .

Material Science

This compound is valuable in developing advanced materials:

  • Polymers and Coatings : Its thermal and chemical resistance properties make it suitable for industrial applications where durability is crucial .
  • Fluorinated Compounds : It plays a role in synthesizing fluorinated compounds used in refrigeration and specialty solvents, enhancing performance characteristics compared to non-fluorinated alternatives .

Case Studies

Several case studies illustrate the compound's effectiveness across different applications:

Antiplasmodial Activity

Research has shown that derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum. Structure-activity relationship studies indicate that specific substitutions can enhance efficacy while maintaining low cytotoxicity levels.

Enzyme Interaction Studies

Investigations into how this compound interacts with metabolic enzymes reveal that the trifluoromethyl group increases binding affinity through enhanced hydrophobic interactions. This characteristic is crucial for developing inhibitors targeting specific pathways in disease processes.

Mechanism of Action

The mechanism by which 3-Iodo-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Iodo-3-(trifluoromethyl)aniline
  • Molecular Formula : C₇H₅F₃IN .
  • Substituent Positions : Iodine (3-position), -CF₃ (4-position).
  • Key Differences : While the molecular formula is identical to the target compound, the swapped positions of iodine and -CF₃ alter electronic effects. The -CF₃ group at the 4-position may enhance para-directing effects during electrophilic substitution compared to the meta-directing iodine in the target compound.
  • Applications : Used in similar synthetic pathways but may exhibit different regioselectivity in reactions.
2-Iodo-4-(trifluoromethyl)aniline
  • Molecular Formula : C₇H₅F₃IN .
  • CAS RN : 163444-17-5; purity ≥98.0% (GC).
  • Substituent Positions : Iodine (2-position), -CF₃ (4-position).
  • This isomer is less commonly reported in synthetic applications compared to the 3-iodo derivative.

Non-Iodinated Analog

3-(Trifluoromethyl)aniline
  • Molecular Formula : C₇H₆F₃N; molecular weight 161.12 g/mol .
  • CAS RN : 98-16-7.
  • Key Differences: Absence of iodine reduces molecular weight and alters reactivity. The amino group activates the ring, but the -CF₃ group at the 3-position deactivates it, creating a balance that influences electrophilic substitution patterns.
  • Safety : Classified as acute toxicity (Category 4 oral/dermal, Category 1 inhalation) .

Trifluoromethoxy Analogs

3-(Trifluoromethoxy)aniline and 4-(Trifluoromethoxy)aniline
  • Molecular Formula: C₇H₆F₃NO; molecular weight 177.12 g/mol .
  • Key Differences: The -OCF₃ group is a stronger electron-withdrawing group than -CF₃, further reducing the basicity of the amino group. This enhances stability under acidic conditions but may limit reactivity in certain coupling reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS RN Key Properties/Applications
3-Iodo-4-(trifluoromethyl)aniline C₇H₅F₃IN 287.02 3-I, 4-CF₃ - Cross-coupling intermediates
4-Iodo-3-(trifluoromethyl)aniline C₇H₅F₃IN 287.02 4-I, 3-CF₃ 155403-06-8 Regioselective synthesis
2-Iodo-4-(trifluoromethyl)aniline C₇H₅F₃IN 287.02 2-I, 4-CF₃ 163444-17-5 Sterically hindered reactions
3-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 3-CF₃ 98-16-8 Pharmaceutical intermediates
4-(Trifluoromethoxy)aniline C₇H₆F₃NO 177.12 4-OCF₃ 461-82-5 Enhanced electron-withdrawing effects

Research Findings and Trends

Reactivity in Cross-Coupling : Iodine in this compound facilitates Ullmann or Suzuki couplings, but its meta position may slow kinetics compared to para-substituted analogs .

Spectroscopic Identification : Heavy atoms like iodine influence IR/Raman spectra, particularly in C-I stretching regions (~500 cm⁻¹) .

Biological Activity

3-Iodo-4-(trifluoromethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F₃IN, with a molecular weight of approximately 323.48 g/mol. The compound features an iodine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, which may enhance the binding affinity to target proteins.
  • Increased Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, potentially enhancing its interaction with enzymes or receptors involved in disease pathways.

Therapeutic Potential

Research indicates that this compound may hold promise as an antitumor agent and exhibit antimicrobial properties . Preliminary studies suggest its ability to interact with biological targets implicated in cancer pathways, making it a candidate for further investigation in drug design .

Antitumor Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, research involving related compounds has revealed their effectiveness in modulating pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound's potential antimicrobial activity has been noted, although specific studies are still required to elucidate these effects fully. The presence of the trifluoromethyl group may enhance the compound's efficacy against various pathogens by improving its interaction with microbial targets .

Case Studies and Research Findings

Numerous studies have explored the biological activity of compounds related to this compound. Here are some notable findings:

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell lines through modulation of key signaling pathways.
Structure-Activity Relationship (SAR)Identified optimal positions for substituents that enhance potency against microbial targets; highlighted importance of lipophilic groups for activity retention.
Mechanistic StudiesExplored interactions with enzymes and receptors; suggested potential applications in drug design based on binding affinities.

Q & A

Q. What are the standard synthetic routes for 3-Iodo-4-(trifluoromethyl)aniline, and how are intermediates purified?

The synthesis often involves halogenation or cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) with iodinated precursors in solvents like DMF under nitrogen at 80°C . Purification typically employs reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) . Intermediates like 2-(5-bromopyrazin-2-yl)-4-(trifluoromethyl)aniline are characterized via LCMS (e.g., m/z 265 [M+H]⁺) and HPLC retention times .

Q. What safety protocols are critical when handling this compound?

Based on analogous trifluoromethylaniline derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with water for 15+ minutes and seek medical help .
  • Storage : Keep in inert atmospheres at -20°C to prevent degradation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key methods include:

  • NMR : To confirm iodine and trifluoromethyl group positions.
  • LCMS/HPLC : For purity assessment (e.g., retention time 0.81 minutes under specific conditions) .
  • Elemental Analysis : To verify molecular formula (C₇H₅F₃IN) and iodine content.

Intermediate-Level Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), enabling aryl-aryl bond formation. The electron-withdrawing trifluoromethyl group stabilizes intermediates, enhancing reaction efficiency . Optimize conditions (e.g., zinc dicyanide as a catalyst) to minimize side reactions .

Q. What are the metabolic stability implications of the trifluoromethyl group in pharmaceutical applications?

The trifluoromethyl group reduces metabolic degradation by blocking cytochrome P450 enzyme interactions, improving bioavailability. This is critical in designing kinase inhibitors or antimicrobial agents .

Q. How can contradictions in spectral data (e.g., NMR vs. LCMS) be resolved during characterization?

  • Cross-Validation : Use multiple techniques (e.g., compare LCMS [M+H]⁺ with theoretical mass).
  • Decoupling Experiments : For ambiguous NMR peaks.
  • Crystallography : If crystals are obtainable, SHELXL refinement can resolve structural ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

The trifluoromethyl group directs electrophilic iodination to the meta position via steric and electronic effects. Computational modeling (e.g., DFT) can map electron density to predict regioselectivity. Experimental validation involves comparing reaction outcomes with/without directing groups .

Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings involving this compound?

  • Catalyst Screening : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility .
  • Additives : Use silver salts to scavenge iodide byproducts .

Q. What strategies mitigate hazards during large-scale synthesis?

  • Batch Process Control : Monitor exothermic reactions using calorimetry.
  • Waste Management : Segregate halogenated waste for professional disposal .
  • Inert Atmosphere : Prevent decomposition by maintaining nitrogen flow .

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